Moxaverine
Overview
Description
Synthesis Analysis
Moxaverine's synthesis has been explored through various chemical reactions, including the Rh(iii)-catalyzed C-H activation/cyclization of oximes and alkenes, facilitating regioselective access to complex molecular structures like isoquinolines, which are relevant to moxaverine synthesis (Chen, Qi, Mao, & Cui, 2016).
Molecular Structure Analysis
Research into moxaverine's molecular structure focuses on understanding its interactions and binding affinities within biological systems, although specific details on moxaverine's molecular structure from the provided papers are limited. Insights into related molybdenum compounds can be drawn from studies on molybdenum oxide nanoparticles, which exhibit unique structural properties under different synthesis conditions (Chithambararaj & Bose, 2011).
Chemical Reactions and Properties
Moxaverine's chemical properties, including reactions, can be inferred from studies on similar compounds. For instance, the synthesis and characterization of molybdenum oxide/bipyridine hybrid materials provide insights into the catalytic performance and chemical reactivity of molybdenum-based compounds (Abrantes et al., 2010).
Physical Properties Analysis
Physical properties of moxaverine and related compounds have been studied, particularly in terms of their synthesis and application in various fields. The hydrothermal synthesis of hexagonal and orthorhombic MoO3 nanoparticles highlights the impact of reaction temperature on physical properties like crystal structure and size, which are crucial for understanding moxaverine's behavior in different environments (Chithambararaj & Bose, 2011).
Chemical Properties Analysis
The chemical properties of moxaverine can be paralleled with the study of molybdenum oxide and its variants, which exhibit unique chemical compositions and bonding behaviors. The exploration of molybdenum complexes with hydroxamates, for example, sheds light on the catalytic uses and chemical versatility of molybdenum compounds, offering a window into the chemical properties that moxaverine might exhibit (Maiti et al., 2006).
Scientific Research Applications
Moxaverine has been shown to increase choroidal blood flow in patients with age-related macular degeneration (AMD) and primary open angle glaucoma (POAG), as well as in healthy subjects, when administered intravenously (Pemp et al., 2012).
The drug's ability to enhance ocular hemodynamics when administered orally has also been researched, with a focus on its impact on retinal blood flow (Palkovits et al., 2011).
Moxaverine's tissue distribution in the rabbit eye has been examined, demonstrating its potential for targeting various ocular tissues, including the retina, when applied topically or systemically (Becker et al., 2005).
Additional studies have indicated an increase in ocular blood flow after systemic infusion of a single dose of moxaverine in healthy subjects, suggesting its potential therapeutic application in ocular vascular diseases (Garhofer et al., 2007).
Contrarily, a study found that orally administered moxaverine did not significantly increase ocular blood flow, which could be attributed to its low bioavailability in this form of administration (Schmidl et al., 2013).
Another study on moxaverine demonstrated its efficacy in increasing ocular blood flow in patients with AMD and POAG, as well as in healthy controls, indicating its broader application in ocular perfusion abnormalities (Pemp et al., 2009).
An investigation into the effects of oral moxaverine on ocular blood flow in healthy subjects noted that it did not show significant improvements, suggesting the need for further research to understand its variable effects (Lasta et al., 2011).
Research on moxaverine's penetration behavior in the eye proposed an in vitro cell model for ocular drug delivery, highlighting its potential for localized treatment applications (Becker, 2006).
Safety And Hazards
Future Directions
While the future directions of Moxaverine are not explicitly mentioned in the search results, it’s worth noting that the field of controlled drug delivery systems is a promising area for future research . This could potentially include the development of new delivery methods for drugs like Moxaverine.
properties
IUPAC Name |
1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCMTMIGRXJNSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1163-37-7 (hydrochloride) | |
Record name | Moxaverine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6057613 | |
Record name | Moxaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moxaverine | |
CAS RN |
10539-19-2 | |
Record name | Moxaverine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10539-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moxaverine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moxaverine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12251 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moxaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Moxaverine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOXAVERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3P08Y1XJ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.